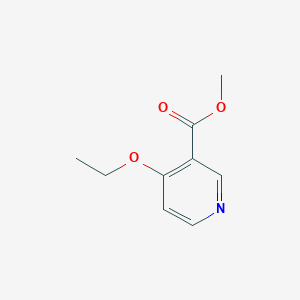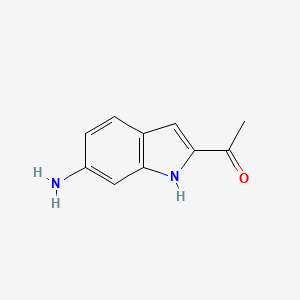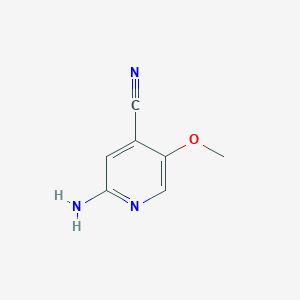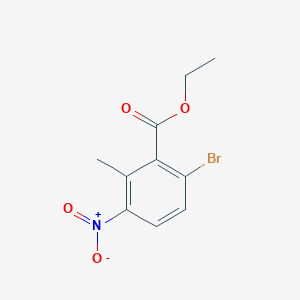
Methyl 4-ethoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the 4-position on the pyridine ring is substituted with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-ethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-ethoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: 4-ethoxynicotinic acid or other oxidized derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-ethoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
Methyl 4-ethoxynicotinate can be compared with other nicotinic acid esters, such as methyl nicotinate and ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups (methoxy, ethoxy) imparts unique chemical and physical properties. For example, methyl nicotinate is known for its vasodilatory effects, while ethyl nicotinate may have different pharmacokinetic properties.
Comparación Con Compuestos Similares
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 3-pyridinecarboxylate
Each of these compounds has distinct applications and properties, making methyl 4-ethoxynicotinate a unique and valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 4-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-5-10-6-7(8)9(11)12-2/h4-6H,3H2,1-2H3 |
Clave InChI |
JUHTVOBDWJJRNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)





![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)

